molecular formula C21H18ClN5O2S B2354474 N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105239-26-6

N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2354474
CAS No.: 1105239-26-6
M. Wt: 439.92
InChI Key: IDXFJNSWGFCTPM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes its biological activity based on various studies, including data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₅H₁₄ClN₃OS
  • Molecular Weight : 319.81 g/mol
  • CAS Number : 88648-95-7

This compound contains a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit promising antiviral properties. For example, compounds with similar structures have shown effectiveness against various viral strains, including hepatitis A virus and others. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains. Studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its utility as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

StudyFocusFindings
Karavan et al. (1989)Antiviral ActivityIdentified structural motifs that enhance antiviral efficacy against hepatitis A virus.
El-Sabbagh et al. (2020)Antibacterial ActivityReported moderate to strong inhibition against Salmonella typhi; effective in vitro.
Omar et al. (1996)Enzyme InhibitionDemonstrated strong AChE inhibition, suggesting potential for neuroprotective applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-16-11-23-27(17-5-3-4-6-18(17)29-2)20(16)21(26-25-13)30-12-19(28)24-15-9-7-14(22)8-10-15/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFJNSWGFCTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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